5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy- 5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy-
Brand Name: Vulcanchem
CAS No.: 5563-20-2
VCID: VC16994253
InChI: InChI=1S/C21H31BrO3/c1-12(23)15-3-4-16-14-9-18-21(22)10-13(24)5-8-20(21,11-25-18)17(14)6-7-19(15,16)2/h13-18,24H,3-11H2,1-2H3/t13-,14-,15+,16-,17-,18+,19+,20-,21-/m0/s1
SMILES:
Molecular Formula: C21H31BrO3
Molecular Weight: 411.4 g/mol

5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy-

CAS No.: 5563-20-2

Cat. No.: VC16994253

Molecular Formula: C21H31BrO3

Molecular Weight: 411.4 g/mol

* For research use only. Not for human or veterinary use.

5alpha-Pregnan-20-one, 5-bromo-6beta,19-epoxy-3beta-hydroxy- - 5563-20-2

Specification

CAS No. 5563-20-2
Molecular Formula C21H31BrO3
Molecular Weight 411.4 g/mol
IUPAC Name 1-[(1R,2S,5S,6S,9S,10S,12R,13R,15S)-13-bromo-15-hydroxy-5-methyl-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadecan-6-yl]ethanone
Standard InChI InChI=1S/C21H31BrO3/c1-12(23)15-3-4-16-14-9-18-21(22)10-13(24)5-8-20(21,11-25-18)17(14)6-7-19(15,16)2/h13-18,24H,3-11H2,1-2H3/t13-,14-,15+,16-,17-,18+,19+,20-,21-/m0/s1
Standard InChI Key VTKXNWSYXAOCHU-VLWKOFFBSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)CO4)Br)C
Canonical SMILES CC(=O)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)CO4)Br)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound’s IUPAC name, 1-[(1R,2S,5S,6S,9S,10S,12R,13R,15S)-13-bromo-15-hydroxy-5-methyl-19-oxapentacyclo[10.5.2.01,13.02,10.05,9]nonadecan-6-yl]ethanone, reflects its intricate stereochemistry. Key identifiers include:

PropertyValue
CAS No.5563-20-2
Molecular FormulaC21H31BrO3\text{C}_{21}\text{H}_{31}\text{BrO}_3
Molecular Weight411.4 g/mol
PubChem CID494056
InChI KeyVTKXNWSYXAOCHU-VLWKOFFBSA-N

The stereochemistry is critical to its bioactivity, with the bromine atom at position 5 and the epoxy group between positions 6 and 19 introducing steric and electronic constraints .

Structural Analysis

The compound’s backbone derives from 5alpha-pregnane, a saturated steroid nucleus. Modifications include:

  • Bromination at C5: Introduces a halogen atom, potentially enhancing receptor binding affinity through hydrophobic interactions.

  • 6beta,19-Epoxy Bridge: Creates a rigid pentacyclic framework, reducing conformational flexibility and possibly stabilizing interactions with hydrophobic binding pockets.

  • 3beta-Hydroxyl Group: A common feature in neurosteroids, this group may facilitate hydrogen bonding with targets like GABA<sub>A</sub> receptors .

The canonical SMILES string, CC(=O)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)CO4)Br)C, encodes this topology.

Synthesis and Physicochemical Properties

Physicochemical Profile

The compound’s properties are influenced by its halogen and oxygen substituents:

PropertyValue/Description
SolubilityLikely lipophilic due to steroid backbone; poor aqueous solubility inferred from analogs .
LogPEstimated >3 (high lipid affinity)
StabilitySensitive to light and humidity; epoxy groups may hydrolyze under acidic conditions.

The molecular weight of 411.4 g/mol places it in the mid-range for steroids, balancing membrane permeability and solubility .

Pharmacological Research and Hypothesized Mechanisms

GABA<sub>A</sub> Receptor Modulation

Structural analogs, such as 3beta-hydroxy-5alpha-pregnan-20-one, are known positive allosteric modulators of GABA<sub>A</sub> receptors, enhancing inhibitory neurotransmission . The bromo and epoxy substituents in this compound may alter binding kinetics:

  • Bromine’s Hydrophobicity: Could strengthen interactions with receptor pockets.

  • Epoxy Rigidity: May stabilize active conformations, prolonging receptor activation .

Neurosteroid Activity

Neurosteroids regulate mood, cognition, and stress responses. While direct studies on this compound are lacking, its framework suggests potential anxiolytic or anticonvulsant effects, akin to allopregnanolone .

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